molecular formula C12H11ClN2 B2873686 3-Chloro-6-(2-methylbenzyl)pyridazine CAS No. 60932-70-9

3-Chloro-6-(2-methylbenzyl)pyridazine

Cat. No.: B2873686
CAS No.: 60932-70-9
M. Wt: 218.68
InChI Key: DXHDOCNDNWKHFE-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-methylbenzyl)pyridazine is an organic compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol. This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in various fields, including medicinal chemistry and agrochemicals .

Scientific Research Applications

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with various pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds

Safety and Hazards

The compound may cause skin and eye irritation .

Preparation Methods

The synthesis of 3-Chloro-6-(2-methylbenzyl)pyridazine typically involves the reaction of 3-chloropyridazine with 2-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction yields this compound as the primary product.

Chemical Reactions Analysis

3-Chloro-6-(2-methylbenzyl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazinone derivatives or reduction to form dihydropyridazine derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-methylbenzyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit enzymes like phosphodiesterase, which plays a role in various physiological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .

Comparison with Similar Compounds

3-Chloro-6-(2-methylbenzyl)pyridazine can be compared with other pyridazine derivatives, such as:

    3-Chloro-6-(methylsulfonyl)pyridazine: This compound has a similar structure but contains a methylsulfonyl group instead of a 2-methylbenzyl group.

    3-Chloro-6-(4-methylbenzyl)pyridazine: This compound has a 4-methylbenzyl group instead of a 2-methylbenzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-chloro-6-[(2-methylphenyl)methyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-4-2-3-5-10(9)8-11-6-7-12(13)15-14-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHDOCNDNWKHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,3-Dihydro-6-(2-methylbenzyl)pyridaz-3-one (prepared as described above; 36 g.) and phosphorus oxychloride (120 ml.) were heated together on a steam bath to 90° C. The dark red solution thus obtained was immediately cooled to 10°-15° C., diluted with acetone (125 ml.) and added to a stirred solution of acetone and aqueous ammonium hydroxide solution (s.g. 0.880) (1:1; 1000 ml.) maintained at a temperature of from 0° to 20° C. by strong cooling. The mixture was then diluted with water (1000 ml.). A light brown coloured solid was precipitated, filtered off, dried and dissolved in toluene (200 ml.). The toluene solution was filtered and the filtrate evaporated to dryness to give 3-chloro-6-(2-methylbenzyl)pyridazine (34 g.) in the form of an off-white coloured solid, m.p. 73.5° C.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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